molecular formula C11H14N2O4 B5154542 1-(5-nitro-2-furoyl)azepane CAS No. 725244-85-9

1-(5-nitro-2-furoyl)azepane

Cat. No. B5154542
CAS RN: 725244-85-9
M. Wt: 238.24 g/mol
InChI Key: CFBAPNSGBMBYEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azepane derivatives, including structures similar to "1-(5-nitro-2-furoyl)azepane," often involves complex reactions. For instance, the synthesis of polyhydroxylated azepanes from D-mannose showcases a methodology that might be relevant. This process includes a Henry reaction followed by a reductive ring closure, indicating the intricate steps involved in synthesizing azepane derivatives (Estévez et al., 2010). Similarly, the Lewis acid-promoted conjugate addition of dienol silyl ethers to nitroalkenes, resulting in azepanes, further exemplifies the synthetic routes that can be explored for such compounds (Denmark & Xie, 2007).

Molecular Structure Analysis

The molecular structure of "1-(5-nitro-2-furoyl)azepane" and related compounds can be elucidated through various spectroscopic techniques, including NMR and X-ray crystallography. Studies on similar nitrofuran derivatives provide insights into the structural aspects, where the electronic effects of nitro and furan groups significantly influence the molecular conformation and stability (Esseffar et al., 2002).

Chemical Reactions and Properties

The reactivity of nitrofuran compounds, including those structurally related to "1-(5-nitro-2-furoyl)azepane," involves a variety of chemical transformations. For example, reactions involving nitro, nitroso, azo, and azido derivatives highlight the diverse chemical behavior of such compounds, which can lead to a wide range of products with different functional groups and properties (Batog et al., 2005).

Physical Properties Analysis

The physical properties of "1-(5-nitro-2-furoyl)azepane" can be inferred from studies on similar compounds, where factors such as melting points, solubility, and crystallinity play a crucial role. The preparation and characterization of nitro compounds provide valuable data on their physical attributes, which are essential for understanding their behavior in various conditions and applications (Yang et al., 2005).

Future Directions

The future directions for research on “1-(5-nitro-2-furoyl)azepane” and related compounds could involve the development of new synthetic strategies for the preparation of azepane derivatives with unique substitution patterns . Additionally, the introduction of hydrophilic groups in the furan ring could potentially improve the solubility and reduce the toxicity of these compounds .

Mechanism of Action

Target of Action

The primary target of 1-(5-nitro-2-furoyl)azepane is the protein aldose reductase . Aldose reductase is an enzyme involved in glucose metabolism, and it plays a crucial role in the development of long-term complications in diabetes.

Mode of Action

It is known that the compound interacts with its target, aldose reductase, leading to changes in the enzyme’s activity . The specific nature of these interactions and the resulting changes are subjects of ongoing research.

properties

IUPAC Name

azepan-1-yl-(5-nitrofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c14-11(12-7-3-1-2-4-8-12)9-5-6-10(17-9)13(15)16/h5-6H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBAPNSGBMBYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901210615
Record name (Hexahydro-1H-azepin-1-yl)(5-nitro-2-furanyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901210615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85199113
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(5-Nitrofuran-2-carbonyl)azepane

CAS RN

725244-85-9
Record name (Hexahydro-1H-azepin-1-yl)(5-nitro-2-furanyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=725244-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Hexahydro-1H-azepin-1-yl)(5-nitro-2-furanyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901210615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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